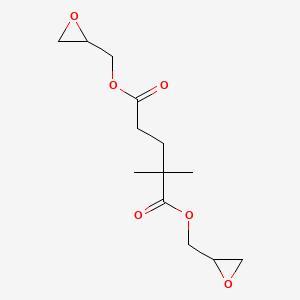
N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular configuration, which includes a butoxymethyl group, a chloro group, and an ethyl-methylphenyl group attached to an acetamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with butoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide exerts its effects is related to its ability to interact with specific molecular targets. The chloro group can participate in electrophilic reactions, while the butoxymethyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The ethyl-methylphenyl group can contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- N-(2-ethyl-6-methylphenyl)-2-(4-iodophenoxy)acetamide
- Acetamide, N-(2-methylphenyl)-
Uniqueness
N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. The presence of the butoxymethyl group differentiates it from similar compounds, potentially enhancing its solubility and reactivity in various applications.
Eigenschaften
CAS-Nummer |
33717-27-0 |
|---|---|
Molekularformel |
C16H24ClNO2 |
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
N-(butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C16H24ClNO2/c1-4-6-10-20-12-18(15(19)11-17)16-13(3)8-7-9-14(16)5-2/h7-9H,4-6,10-12H2,1-3H3 |
InChI-Schlüssel |
CFAOLLNNJDZBJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCN(C1=C(C=CC=C1CC)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


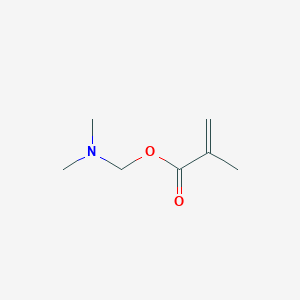


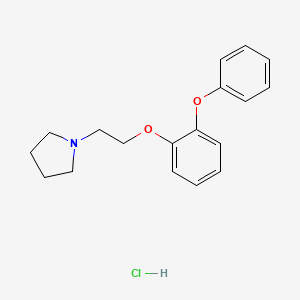
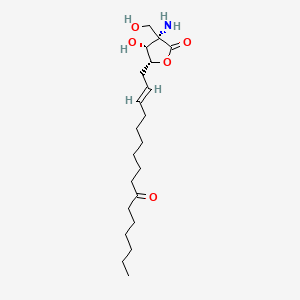

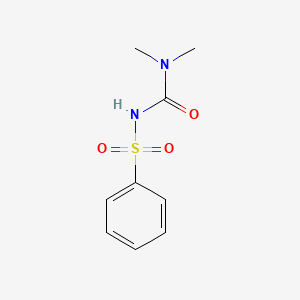
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
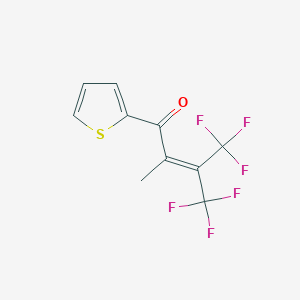
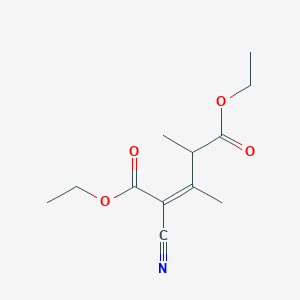
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
